6-(4-Fluorophenyl)pyrimidin-4-amine
Overview
Description
6-(4-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-fluorophenyl group at the 6-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with a pyrimidine derivative. One common method includes the condensation of 4-fluoroaniline with a pyrimidine-4-carbaldehyde under acidic or basic conditions, followed by reduction to yield the desired amine . Another approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with 4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
6-(4-Fluorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
6-(4-Fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the amine group allows for further functionalization and derivatization.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFDSGAAAKPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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